

Commercial availability and suppliers of Cyclopentylmethanamine

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Compound of Interest

Compound Name: **Cyclopentylmethanamine**

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An In-Depth Technical Guide to the Commercial Availability and Sourcing of **Cyclopentylmethanamine** for Drug Discovery Professionals

Authored by a Senior Application Scientist Abstract

Cyclopentylmethanamine (CAS RN: 6053-81-2), a primary amine featuring a cyclopentyl moiety, serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique alicyclic structure offers a desirable combination of lipophilicity and conformational rigidity, making it a valuable scaffold in modern medicinal chemistry. This guide provides an in-depth analysis of the commercial landscape for **Cyclopentylmethanamine**, offering researchers, scientists, and drug development professionals a comprehensive resource for sourcing, quality assessment, and strategic procurement. We will delve into the global supplier base, typical quality specifications, essential analytical protocols for verification, and the logistical workflow for acquiring this key synthetic intermediate.

Introduction: The Strategic Importance of the Cyclopentyl Scaffold

The cyclopentane ring is a privileged scaffold in drug design. It acts as a non-aromatic bioisostere for phenyl rings, capable of exploring three-dimensional vector space within a target's binding pocket while improving physicochemical properties such as solubility and

metabolic stability. **Cyclopentylmethanamine** provides a direct entry point for incorporating this valuable motif into lead compounds, offering a reactive primary amine handle for a wide array of chemical transformations, including amidation, reductive amination, and N-alkylation.

Its application is noted in the synthesis of various potential therapeutics, including kinase inhibitors for cancer research and novel antituberculosis agents.^[1] The strategic placement of the cyclopentyl group can significantly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. Understanding the commercial availability and supplier landscape is, therefore, the first critical step in leveraging this building block for innovative drug discovery programs.^{[2][3]}

Commercial Availability and Global Suppliers

Cyclopentylmethanamine is readily available from a range of chemical suppliers, from large global distributors to specialized niche manufacturers. It is typically offered at various purity grades, most commonly $\geq 98\%$, suitable for most research and development applications. The compound is also referred to by synonyms such as Cyclopentanemethylamine and (Aminomethyl)cyclopentane.^[4]

For drug development professionals, sourcing decisions must balance cost, purity, availability of stock, and the supplier's ability to provide consistent quality and comprehensive documentation (e.g., Certificate of Analysis). Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Typical Purity | Representative Pack Sizes |
|--------------------------|-----------------------------|------------|----------------|---------------------------|
| Sigma-Aldrich (Merck) | Cyclopentaneme thylamine | 6053-81-2 | 98% | 1 g, 5 g, 25 g |
| Thermo Fisher Scientific | Cyclopentaneme thylamine | 6053-81-2 | 98% | 5 g, 25 g |
| PubChem | Cyclopentaneme thylamine | 6053-81-2 | Aggregated | Laboratory to bulk scale |
| HANGZHOU LEAP CHEM | Cyclopentylmeth ylamine | 6053-81-2 | ≥98% | Bulk inquiries welcome |
| Oakwood Chemical | Cyclopentyl- methyl-amine* | 2439-56-7 | N/A | 250 mg, 1 g, 5 g |
| Achmem | Cyclopentylmeth anamine HCl | 58714-85-5 | 95% | 10 g, 25 g, 100 g |

*Note: Some suppliers may list N-methylated derivatives more prominently. Researchers should always verify the CAS number to ensure they are sourcing the correct primary amine (6053-81-2) versus its N-methylated counterpart (e.g., N-Methylcyclopentylamine, CAS 2439-56-7).[5][6] The hydrochloride salt is also commercially available and can be a more stable alternative for storage.[7]

Quality Specifications and Analytical Verification

The integrity of any synthesis-driven research program relies on the quality of its starting materials. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good laboratory practice (GLP) and ensures the self-validation of experimental protocols.

Typical Specifications:

- Appearance: Clear, colorless to pale yellow liquid.[1][8]
- Purity (by GC): ≥98%

- Identity (by ^1H NMR, MS): Conforms to structure
- Water Content (by Karl Fischer): $\leq 0.5\%$

Protocol: GC-MS for Identity and Purity Confirmation

This protocol describes a standard method for verifying the identity and assessing the purity of a commercially sourced sample of **Cyclopentylmethanamine**.

Objective: To confirm the molecular weight and fragmentation pattern consistent with **Cyclopentylmethanamine** and to determine its purity by assessing the relative area of the main peak.

Materials:

- **Cyclopentylmethanamine** sample
- Dichloromethane (DCM), HPLC grade
- Anhydrous Sodium Sulfate
- GC vials with inserts
- Micropipettes

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector.
- Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).

Procedure:

- Sample Preparation:
 1. Prepare a 1 mg/mL stock solution by dissolving ~ 10 mg of **Cyclopentylmethanamine** in 10 mL of DCM.

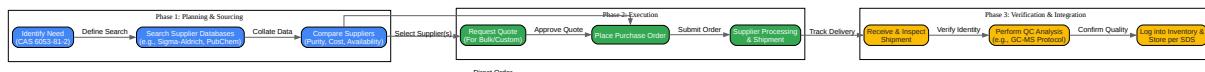
2. Create a dilute sample for injection by taking 100 μ L of the stock solution and diluting it to 1 mL with DCM in a GC vial. This yields a final concentration of ~100 μ g/mL.
3. Dry the solution over a small amount of anhydrous sodium sulfate if any moisture is suspected.

- GC-MS Method:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 μ L
 - Split Ratio: 50:1
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 20 °C/min.
 - Hold: Hold at 250 °C for 5 minutes.
 - MS Detector (for identity):
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: 35-300 m/z
- Data Analysis:
 1. Identity Confirmation: Examine the mass spectrum of the major peak. The molecular ion $[M]^+$ should be visible at $m/z = 99.17$.^[4] Key fragmentation patterns should also be consistent with the structure (e.g., loss of the amino group).

2. Purity Assessment: Integrate the peak areas in the chromatogram (from FID or Total Ion Chromatogram from MS). Calculate the purity by dividing the area of the main **Cyclopentylmethanamine** peak by the total area of all peaks, expressed as a percentage.

Strategic Procurement Workflow

Acquiring specialized chemicals for drug development is a multi-step process that requires careful planning and documentation. The following workflow outlines the key stages from initial identification to laboratory integration.



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Procurement workflow for **Cyclopentylmethanamine**.

This systematic approach ensures that researchers not only receive the correct material but also that its quality is verified and it is safely integrated into the laboratory environment according to its Safety Data Sheet (SDS) guidelines.[9]

Conclusion

Cyclopentylmethanamine is a commercially accessible and highly versatile chemical building block essential for modern drug discovery. A robust global supply chain, with major suppliers like Sigma-Aldrich and Thermo Fisher Scientific, ensures its availability for a wide range of R&D activities. However, for the discerning scientist, procurement extends beyond a simple purchase. It involves a strategic workflow of supplier comparison, rigorous in-house quality verification using standard analytical techniques like GC-MS, and meticulous documentation. By adhering to such a comprehensive approach, research and development teams can ensure

the integrity of their synthetic chemistry, mitigate risks associated with starting material impurities, and ultimately accelerate the journey from a promising scaffold to a potential life-saving therapeutic.

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